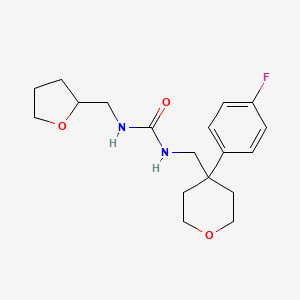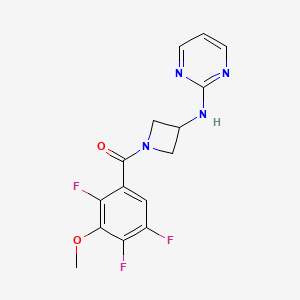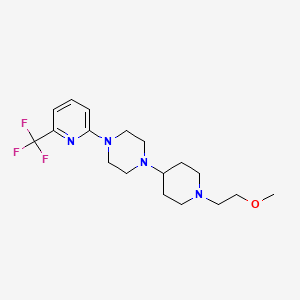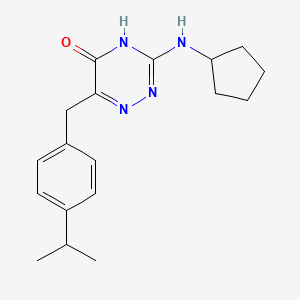
1-(2,6-Dimethoxypyridin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2,6-Dimethoxypyridin-3-yl)ethanol” is a chemical compound with the CAS Number: 1207739-92-1. It has a molecular weight of 183.21 and its IUPAC name is 1-(2,6-dimethoxypyridin-3-yl)ethan-1-ol .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C9H13NO3 . The InChI code for this compound is 1S/C9H13NO3/c1-6(11)7-4-5-8(12-2)10-9(7)13-3/h4-6,11H,1-3H3 .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 183.21 .Aplicaciones Científicas De Investigación
Kinetic Studies and Oxidation Mechanisms
A study on the kinetics of oxidation of lignin model compounds by chlorine dioxide explored how these compounds, similar to 1-(2,6-Dimethoxypyridin-3-yl)ethanol, undergo oxidation. The research aimed to understand the chlorination and oxidation reactions in such compounds, indicating their potential application in environmental pollution control related to elemental chlorine-free (ECF) bleaching processes in the pulp industry (Nie et al., 2014).
Protective Groups in Polymer Chemistry
2-(Pyridin-2-yl)ethanol, with properties similar to this compound, was shown to serve effectively as a protecting group for carboxylic acids. This study highlights its application in creating polymers with complex architectures, suggesting the potential utility of this compound in polymer synthesis and modification (Elladiou & Patrickios, 2012).
Catalysts in Polymerization
Research on primary and secondary alcohol adducts of 1,3-dimesitylimidazolin-2-ylidene showed that these compounds act as effective single-component catalysts/initiators for the ring-opening polymerization of lactide, indicating the potential role of this compound in similar catalytic processes (Csihony et al., 2005).
Water Oxidation Catalysis
A study on Ru complexes for water oxidation demonstrated the effectiveness of certain complexes in catalyzing the oxidation of water, suggesting a potential application area for this compound in developing efficient catalysts for renewable energy technologies (Zong & Thummel, 2005).
Enantioselective Synthesis
The chemoenzymatic synthesis of optically active derivatives, like (R)-1-(pyridin-3-yl)-2-aminoethanol, a component of beta3-adrenergic receptor agonists, from related compounds showcases the application of this compound in pharmaceutical syntheses, contributing to the development of therapeutics (Perrone et al., 2006).
Surface Chemistry and Self-Assembly
Research on the self-assembly of pyridine-terminated thiol monolayers on Au(111) surfaces provides insights into the molecular-level interactions and assembly of such compounds, suggesting potential applications of this compound in nanotechnology and surface engineering (Silien et al., 2009).
Propiedades
IUPAC Name |
1-(2,6-dimethoxypyridin-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6(11)7-4-5-8(12-2)10-9(7)13-3/h4-6,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUBJWFVFSZDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=C(C=C1)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2710279.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2710282.png)
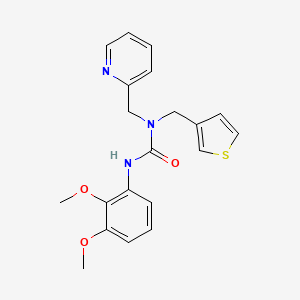
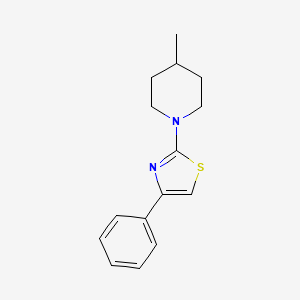
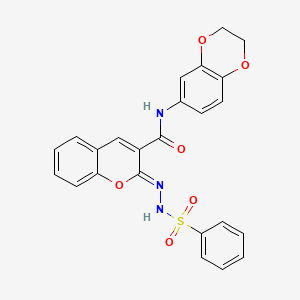
![Tert-butyl 4-[(E)-3-amino-3-oxoprop-1-enyl]piperidine-1-carboxylate](/img/structure/B2710287.png)
![6-[4-(1H-Benzimidazol-2-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2710290.png)

![3-(4-methoxyphenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2710293.png)
![(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-fluoroanilino)prop-2-en-1-one](/img/structure/B2710295.png)
